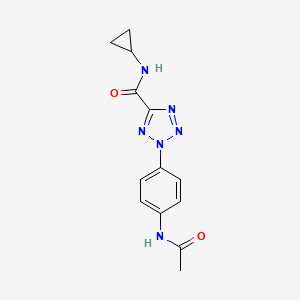

2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide

Description

2-(4-Acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-acetamidophenyl group at the 2-position and a cyclopropyl carboxamide moiety at the 5-position. The acetamidophenyl group is a recurring pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and target binding . Structural characterization of such compounds typically employs techniques like X-ray crystallography (e.g., SHELX ) and spectroscopic methods (NMR, IR, HRMS) .

Propriétés

IUPAC Name |

2-(4-acetamidophenyl)-N-cyclopropyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c1-8(20)14-9-4-6-11(7-5-9)19-17-12(16-18-19)13(21)15-10-2-3-10/h4-7,10H,2-3H2,1H3,(H,14,20)(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKBRFXERYUMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide, also known as Acetaminophen, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are responsible for eliciting pain sensations.

Mode of Action

Acetaminophen’s mode of action involves inhibiting the COX-2 enzyme. It is thought to exert central actions, which ultimately lead to the inhibition of the cyclooxygenase (COX) pathways. This inhibition reduces the production of prostaglandins, thereby alleviating pain.

Activité Biologique

2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide is a compound with significant potential in pharmacological applications, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes related to inflammatory processes and cancer cell proliferation. The tetrazole moiety is believed to enhance the compound's ability to penetrate biological membranes, allowing it to exert its effects intracellularly.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit potent anticancer properties. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro assays indicated that the compound could inhibit cell proliferation in a dose-dependent manner. The IC50 values for these cell lines were significantly lower than those for standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic index.

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| HCT-116 | 5.2 | More potent |

| MCF-7 | 3.8 | Comparable |

| A549 | 4.1 | More potent |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It acts as an antagonist of the EP2 receptor, which is implicated in the inflammatory response. Studies have shown that treatment with this compound can reduce the expression of inflammatory cytokines in microglial cells, indicating its potential use in neuroinflammatory conditions.

Case Studies

- Study on Colon Cancer : A recent study evaluated the effects of this compound on HCT-116 cells. The results showed that the compound induced apoptosis through the activation of caspase pathways, leading to enhanced cell death compared to untreated controls.

- Neuroinflammation Model : In a model of neuroinflammation, administration of this compound led to a significant reduction in pro-inflammatory markers such as TNF-alpha and IL-6 in treated mice compared to controls, supporting its role as a therapeutic agent in neurodegenerative diseases.

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that tetrazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to 2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to established antibiotics such as ciprofloxacin and levofloxacin against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial activity is attributed to the inhibition of DNA-gyrase, a critical enzyme for bacterial DNA replication . Molecular docking studies suggest that the tetrazole moiety acts as a bioisostere to carboxylic acids, enhancing binding interactions with bacterial targets .

Anticancer Properties

Tetrazole derivatives have also been investigated for their potential anticancer effects. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.

Research Insights:

- Cell Growth Inhibition : In vitro studies have shown that similar tetrazole compounds can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy .

- Tyrosine Kinase Inhibition : Compounds with a tetrazole core have been reported to inhibit tyrosine kinases, which are crucial in many signaling pathways associated with cancer .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives are another area of interest. These compounds may modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Study Outcomes:

- In Vivo Models : Animal studies have indicated that certain tetrazole derivatives can reduce inflammation in models of carrageenan-induced paw edema, showcasing their potential as anti-inflammatory agents .

- Mechanistic Insights : The modulation of inflammatory cytokines and pathways has been observed, suggesting that these compounds may influence immune responses at multiple levels .

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Tetrazole Derivatives

Tetrazole-based compounds are valued for their metabolic stability and hydrogen-bonding capabilities. For example:

- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (): Shares a carboxamide group but replaces the tetrazole with a benzimidazole core.

- 2-(4-Pyridinyl)thiazole-5-carboxamides (): These analogs substitute tetrazole with thiazole and pyridinyl groups. The pyridinyl moiety introduces basicity, which could influence solubility and receptor interactions compared to the neutral acetamidophenyl group .

Thiazolidinone and Thiazole Analogs

- 2-(4-Acetamidophenyl)-3-[2-(4-(isobutyl)phenyl)-2-methyl]acetamidothiazolidine-4-one (): Features a thiazolidinone ring instead of tetrazole. The thiazolidinone core is associated with anti-inflammatory and antimicrobial activities, suggesting divergent biological roles compared to tetrazole derivatives. The isobutylphenyl substituent may confer greater steric bulk, reducing membrane permeability relative to the cyclopropyl group .

Benzoate and Benzimidazole Derivatives

- Benorilat (): A hybrid ester of acetylsalicylic acid and paracetamol.

- 2-(2-(4-Acetamidophenyl)-2-oxoethoxy)-5-bromobenzamide (): Combines an acetamidophenyl group with a brominated benzamide. The electron-withdrawing bromine atom may enhance electrophilic reactivity compared to the electron-neutral cyclopropyl carboxamide .

Data Tables

Table 2: Spectroscopic Data Comparison

Q & A

Q. What are the common synthetic routes for 2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions:

- Tetrazole ring formation : Sodium azide (NaN₃) is often used to construct the tetrazole core via [1,3]-dipolar cycloaddition with nitriles .

- Substituent introduction : The 4-acetamidophenyl group is introduced via Ullmann coupling or palladium-catalyzed cross-coupling, while the cyclopropylamine moiety is attached via carboxamide bond formation using coupling agents like EDCI or DCC .

- Purification : Chromatography (e.g., silica gel, HPLC) or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and cyclopropane geometry .

- Infrared (IR) Spectroscopy : Confirmation of amide (C=O, ~1650 cm⁻¹) and tetrazole (C=N, ~1500 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and scalability while minimizing side reactions?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading) and identify optimal conditions .

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR, HPLC) to detect intermediates and byproducts in real time .

- Scale-up considerations : Solvent choice (e.g., DMF vs. ethanol) impacts reaction kinetics and purification efficiency .

Q. What computational methods are effective for predicting the reactivity and stability of this tetrazole derivative?

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Dynamics (MD) : Simulate solvent effects and conformational stability of the cyclopropane moiety .

- Machine Learning (ML) : Train models on existing tetrazole reaction databases to predict optimal reagents or conditions .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

- Isotopic Labeling : Introduce ¹⁵N or ²H to trace nitrogen environments in the tetrazole ring .

Q. What strategies are recommended for studying the compound’s mechanism of action in biological systems?

- Kinetic Analysis : Measure enzyme inhibition constants (Kᵢ) using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .

- Metabolomic Profiling : Track cellular metabolic changes post-treatment via LC-MS/MS .

Q. How do structural modifications (e.g., fluorophenyl vs. acetamidophenyl) influence bioactivity?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents and test in vitro (e.g., antimicrobial assays) .

- Computational Docking : Predict binding modes to targets (e.g., kinases) using AutoDock or Schrödinger .

- Pharmacophore Modeling : Identify critical functional groups (tetrazole, cyclopropane) for activity .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

- Nonlinear Regression : Fit sigmoidal curves (e.g., log(inhibitor) vs. response) to calculate IC₅₀ values .

- ANOVA with Tukey’s Test : Compare means across multiple concentrations .

Q. How can researchers address batch-to-batch variability in biological assay results?

- Quality Control (QC) Standards : Include internal controls (e.g., reference inhibitors) in each assay plate .

- Z’-Factor Analysis : Assess assay robustness and reproducibility .

Comparative Studies

Q. What methodologies are effective for comparing this compound with structurally similar analogs (e.g., trifluoromethoxy or thiadiazole derivatives)?

- Thermal Stability Analysis : Differential Scanning Calorimetry (DSC) to compare melting points and decomposition .

- Solubility Screening : Use shake-flask methods with varied pH buffers .

- In Vivo Pharmacokinetics : Compare bioavailability and half-life in rodent models .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.